![molecular formula C17H25N3O3S2 B320368 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide](/img/structure/B320368.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamothioyl group and a butanamide chain. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(cyclohexylsulfamoyl)aniline: This intermediate is synthesized by reacting cyclohexylamine with 4-nitrobenzenesulfonyl chloride under basic conditions.
Formation of 4-(cyclohexylsulfamoyl)phenyl isothiocyanate: The intermediate 4-(cyclohexylsulfamoyl)aniline is then treated with thiophosgene to form the isothiocyanate derivative.
Coupling with butanamide: Finally, the 4-(cyclohexylsulfamoyl)phenyl isothiocyanate is reacted with butanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases like glaucoma and certain cancers due to its enzyme inhibition properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide primarily involves the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of carbonic anhydrases, the compound disrupts this catalytic process, leading to altered pH regulation and metabolic processes in cells. This inhibition can have therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers.
相似化合物的比较
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide can be compared with other sulfonamide-based inhibitors:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness. Unlike this compound, acetazolamide has a simpler structure and different pharmacokinetic properties.
Methazolamide: Another carbonic anhydrase inhibitor with a similar mechanism of action but different chemical structure and therapeutic applications.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma treatment. It has a different structural framework compared to this compound.
The uniqueness of this compound lies in its specific structural features, which may confer distinct binding affinities and selectivities towards various carbonic anhydrase isoforms, potentially leading to unique therapeutic profiles.
属性
分子式 |
C17H25N3O3S2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C17H25N3O3S2/c1-2-6-16(21)19-17(24)18-13-9-11-15(12-10-13)25(22,23)20-14-7-4-3-5-8-14/h9-12,14,20H,2-8H2,1H3,(H2,18,19,21,24) |
InChI 键 |
WGOVATYLPIJBPT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
规范 SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-chlorophenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B320286.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320287.png)
![[1,1'-Biphenyl]-2-yl 3-bromo-4-methoxybenzoate](/img/structure/B320290.png)
![[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate](/img/structure/B320291.png)


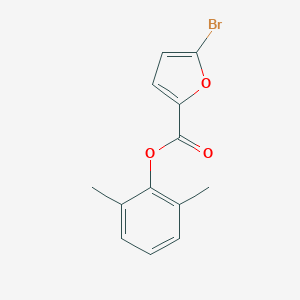
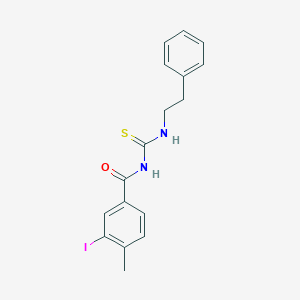
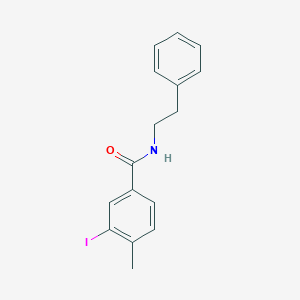
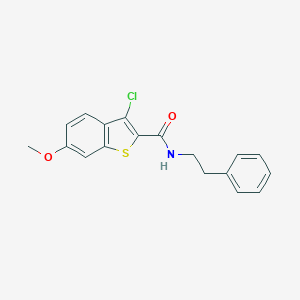
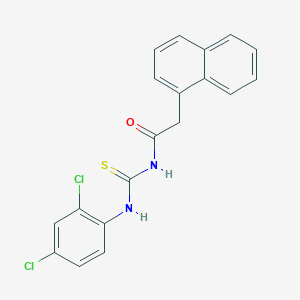
![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320307.png)
![2-(2-bromo-4-methylphenoxy)-N-[(2,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B320308.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320311.png)
